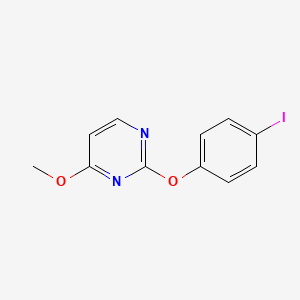

2-(4-Iodophenoxy)-4-methoxypyrimidine

CAS No.: 894400-12-5

Cat. No.: VC3067753

Molecular Formula: C11H9IN2O2

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894400-12-5 |

|---|---|

| Molecular Formula | C11H9IN2O2 |

| Molecular Weight | 328.11 g/mol |

| IUPAC Name | 2-(4-iodophenoxy)-4-methoxypyrimidine |

| Standard InChI | InChI=1S/C11H9IN2O2/c1-15-10-6-7-13-11(14-10)16-9-4-2-8(12)3-5-9/h2-7H,1H3 |

| Standard InChI Key | FDHKDTDEAQMISQ-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC=C1)OC2=CC=C(C=C2)I |

| Canonical SMILES | COC1=NC(=NC=C1)OC2=CC=C(C=C2)I |

Introduction

Chemical Identity and Structural Features

2-(4-Iodophenoxy)-4-methoxypyrimidine consists of a pyrimidine core with two key functional groups: a methoxy substituent at position 4 and a 4-iodophenoxy group attached at position 2. The compound features a heterocyclic six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, which provides the structural foundation for its chemical behavior.

The chemical structure incorporates several important functional elements:

-

A pyrimidine ring with two nitrogen atoms in a 1,3-arrangement

-

A methoxy (-OCH₃) group at the 4-position

-

An ether linkage connecting the pyrimidine to the phenyl ring

-

A para-iodo substitution on the phenyl ring

Chemical Identifiers

The following table provides the essential chemical identifiers for 2-(4-Iodophenoxy)-4-methoxypyrimidine:

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Iodophenoxy)-4-methoxypyrimidine determine its behavior in chemical reactions, storage requirements, and handling considerations. These properties are essential for researchers working with this compound.

Physical Properties

The following table summarizes the key physical properties of 2-(4-Iodophenoxy)-4-methoxypyrimidine:

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 211.5±21.8 °C |

| Boiling Point | 415.8±51.0 °C at 760 mmHg |

| Density | 1.7±0.1 g/cm³ |

| Appearance | Not specified in available data |

| Solubility | Limited data available |

Chemical Reactivity

Based on its structural elements, 2-(4-Iodophenoxy)-4-methoxypyrimidine likely exhibits several characteristic reactivity patterns:

-

The pyrimidine ring typically participates in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the nitrogen atoms.

-

The iodine substituent on the phenyl ring presents a site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings.

-

The methoxy group contributes to the electronic properties of the pyrimidine ring and may be involved in hydrogen bonding interactions.

-

The ether linkage connecting the pyrimidine and phenyl moieties is generally stable under most reaction conditions but may cleave under strongly acidic or basic conditions.

Applications and Research Significance

The potential applications of 2-(4-Iodophenoxy)-4-methoxypyrimidine can be inferred from its structural features and the known applications of similar compounds.

Relationship to Related Compounds

The pyrimidine scaffold appears in numerous biologically active compounds. The research on related compounds such as 4-iodo-6-phenylpyrimidine (mentioned in search result ) as MIF2 inhibitors suggests potential directions for investigating the biological activities of 2-(4-Iodophenoxy)-4-methoxypyrimidine.

Similarly, the structural relationship to compounds like 4-methoxypyrimidine (search result ) and 2-iodo-4-methoxypyrimidine (search result ) indicates potential areas for comparative studies regarding structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume